molecular formula C13H19NO2 B4132363 N-(2-methoxy-4-methylphenyl)pentanamide

N-(2-methoxy-4-methylphenyl)pentanamide

Cat. No.: B4132363
M. Wt: 221.29 g/mol
InChI Key: GIWHMZBXUCKJDO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-methylphenyl)pentanamide is a chemical compound of interest in medicinal chemistry and parasitology research. While specific studies on this exact molecule are limited, its structural similarity to simplified anthelmintic derivatives, particularly N-(4-methoxyphenyl)pentanamide, points to a promising research trajectory . Investigations into such analogues focus on their potential efficacy against parasitic helminths, such as the nematode Toxocara canis . These compounds are explored as potential novel agents that affect parasite viability in a time- and concentration-dependent manner, offering a pathway to address drug resistance in neglected diseases . From a drug discovery perspective, this compound class demonstrates excellent drug-likeness, adhering to key pharmaceutical filters like Lipinski's Rule of Five, and exhibits favorable predicted properties including high gastrointestinal absorption and solubility . Researchers are utilizing this compound to study its structure-activity relationships, mechanism of action, and metabolic profile to develop new therapeutic entities for helminth infections. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxy-4-methylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-6-13(15)14-11-8-7-10(2)9-12(11)16-3/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWHMZBXUCKJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-methylphenyl)pentanamide typically involves the reaction of 2-methoxy-4-methylaniline with pentanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-methylphenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-4-methylphenyl)pentanamide.

    Reduction: Formation of N-(2-methoxy-4-methylphenyl)pentylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxy-4-methylphenyl)pentanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of N-(2-methoxy-4-methylphenyl)pentanamide with related compounds:

Compound Name Molecular Formula Substituents on Aromatic Ring Amide Chain Features Molecular Weight (g/mol) Notable Properties/Activities
This compound C₁₃H₁₉NO₂ 2-OCH₃, 4-CH₃ Pentanamide 233.31* Enhanced solubility in organic solvents due to methoxy; potential antimicrobial activity
N-(4-Acetylphenyl)-2-methylpentanamide C₁₄H₁₉NO₂ 4-COCH₃ 2-Methylpentanamide 233.31 Higher hydrophobicity; altered reactivity due to acetyl group
N-(2-Hydroxy-5-methylphenyl)pentanamide C₁₂H₁₇NO₂ 2-OH, 5-CH₃ Pentanamide 219.27 Increased aqueous solubility (hydroxyl); anti-inflammatory potential
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide C₂₄H₃₂N₂O Phenyl, piperidine Pentanamide 364.5 Complex pharmacokinetics; opioid receptor interactions
4-Amino-N-methylpentanamide hydrochloride C₆H₁₃N₂O·HCl Methylpentanamide with amino group 180.65 Enhanced polarity; potential CNS activity

*Calculated based on molecular formula.

Impact of Substituents on Properties

  • Methoxy Group (vs. Acetyl/Hydroxyl): The methoxy group in the target compound enhances electron density on the aromatic ring, improving stability against electrophilic attack compared to acetyl (electron-withdrawing) or hydroxyl (acidic) groups .
  • This contrasts with N-(2-hydroxy-5-methylphenyl)pentanamide, where the methyl is at the 5-position, altering spatial interactions .
  • Pentanamide Chain Length: Compared to butanamide derivatives (e.g., in ), the pentanamide chain offers greater flexibility and hydrophobic surface area, which may improve membrane permeability .

Research Findings and Case Studies

  • Synthetic Modifications: Analogous compounds like N-(4-acetylphenyl)-2-methylpentanamide are synthesized in 45–57% yields using EDC/HOBt-mediated coupling, suggesting viable routes for the target compound’s production .
  • Stability Studies: Compounds with methoxy groups (e.g., ) demonstrate stability under physiological pH, critical for oral drug development .
  • Biological Screening: Pentanamide derivatives with sulfur atoms (e.g., 3-(phenylthio)-N-...pentanamide in ) show anticancer activity, highlighting the chain’s versatility in drug design .

Q & A

Basic Questions

Q. How can N-(2-methoxy-4-methylphenyl)pentanamide be synthesized with optimal purity and yield?

  • Methodology :

  • Step 1 : Start with a nucleophilic acyl substitution reaction between 2-methoxy-4-methylaniline and pentanoyl chloride under inert atmosphere (N₂/Ar) to minimize oxidation.
  • Step 2 : Use coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) to enhance amide bond formation efficiency .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC and confirm with NMR .
    • Key Parameters : Maintain reaction temperatures between 0–25°C to prevent side reactions like over-acylation .

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

  • Techniques :

  • ¹H/¹³C NMR : Identify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons) and carbon backbone .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₄H₂₁NO₂, exact mass 247.31 g/mol) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. What factors influence the hydrolytic stability of the amide bond in this compound under physiological conditions?

  • Critical Factors :

  • pH : Amide bonds are stable at neutral pH but hydrolyze under strongly acidic (e.g., gastric fluid) or alkaline conditions.
  • Temperature : Degradation accelerates at >37°C; use refrigerated storage for long-term stability .
  • Enzymatic Activity : Proteases or esterases may cleave the bond; include protease inhibitors in bioassays .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the acylation step in synthesizing this compound?

  • Optimization Strategies :

  • Solvent Choice : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to minimize hydrolysis .
  • Catalyst Systems : Employ DMAP (4-dimethylaminopyridine) to enhance reaction rate and selectivity .
  • Temperature Control : Perform reactions at 0–5°C to suppress Friedel-Crafts acylation on the aromatic ring .

Q. How to resolve discrepancies in NMR spectral data when characterizing derivatives of this compound?

  • Troubleshooting Approaches :

  • Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C and 60°C .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to sharpen peaks and reduce solvent interference .
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. How to design structure-activity relationship (SAR) studies for optimizing the bioactivity of this compound derivatives?

  • SAR Framework :

  • Substituent Variation : Modify methoxy/methyl groups on the phenyl ring or alter the pentanamide chain length .
  • Bioassay Testing : Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or receptor binding (SPR/BLI) for each derivative .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) .

Q. How to evaluate oxidative degradation pathways of this compound in accelerated stability studies?

  • Protocol :

  • Stress Conditions : Expose the compound to 40°C/75% RH or 3% H₂O₂ for 14 days .
  • Analytical Tools :
  • LC-MS/MS : Identify degradation products (e.g., N-(2-hydroxy-4-methylphenyl)pentanamide from demethylation) .
  • HPLC-PDA : Quantify parent compound loss and degradation kinetics .

Q. How to reconcile contradictory bioassay results between in vitro and in vivo models for this compound?

  • Resolution Strategies :

  • Metabolite Profiling : Use LC-HRMS to detect in vivo metabolites that may differ from in vitro activity .
  • Pharmacokinetic Modeling : Calculate bioavailability (AUC) and tissue distribution to explain efficacy gaps .
  • CYP450 Inhibition Assays : Test if liver microsomes alter compound activity via cytochrome P450 metabolism .

Q. What computational methods predict the interaction between this compound derivatives and cytochrome P450 enzymes?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) .
  • Docking Studies : Use Glide or SwissDock to identify key residues (e.g., CYP3A4 heme pocket) .
  • QSAR Models : Develop regression models linking logP or polar surface area to metabolic clearance .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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